4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a hydroxy-oxanyl propyl chain, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group through sulfonation reactions. The hydroxy-oxanyl propyl chain is then attached via nucleophilic substitution or addition reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The dimethylsulfamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxan-4-one derivatives, while reduction of the benzamide core may produce primary or secondary amines.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide: shares structural similarities with other benzamide derivatives and sulfonamides.
N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide: Lacks the dimethylsulfamoyl group.
4-(dimethylsulfamoyl)benzamide: Lacks the hydroxy-oxanyl propyl chain.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-19(2)25(22,23)15-5-3-14(4-6-15)17(21)18-10-7-16(20)13-8-11-24-12-9-13/h3-6,13,16,20H,7-12H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESXWGIFEQLRKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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